molecular formula C11H13NO2 B11720525 2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B11720525
M. Wt: 191.23 g/mol
InChI Key: VBIDAHLYTPCYTP-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1509558-08-0) is a high-purity benzoxazine derivative offered for research and development purposes. The benzoxazine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Compounds within this class have been identified as key intermediates and active structures in the synthesis of platelet aggregation inhibitors and as potent and selective CDK9 inhibitors for the research of hematologic malignancies . Furthermore, the 1,4-benzoxazine structure is recognized as a bioisostere of important biological motifs and has been extensively investigated for applications including antioxidants , antimicrobial agents, and 5-HT3 receptor antagonists . Researchers value this compound for its potential to yield new insights in drug discovery. The compound is provided with the following specifications: Molecular Formula: C11H13NO2 . Molecular Weight: 191.23 g/mol . SMILES: CC1=C2NC(=O)C(C)(C)OC2=CC=C1 . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,2,5-trimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-7-5-4-6-8-9(7)12-10(13)11(2,3)14-8/h4-6H,1-3H3,(H,12,13)

InChI Key

VBIDAHLYTPCYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(C(=O)N2)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A widely reported method involves the reaction of substituted 2-aminophenols with α-ketoesters or ketones under acidic conditions. For example, trifluoromethanesulfonic acid (TfOH) catalyzes the cyclocondensation of 2-amino-5-methylphenol with trimethylpyruvate to form the target compound. The reaction proceeds via imine intermediate formation, followed by intramolecular nucleophilic attack (Figure 1).

Reaction Conditions

  • Catalyst : 10 mol% TfOH

  • Solvent : 2-MeTHF

  • Temperature : 0–5°C → room temperature (19 h)

  • Yield : 82–92%

Mechanistic Insights

  • Protonation of the carbonyl group activates the α-carbon for nucleophilic attack by the amine.

  • Cyclization occurs through a six-membered transition state, with TfOH stabilizing the oxocarbenium ion intermediate.

Multicomponent Diastereoselective Synthesis

Catalyst-Free Green Approach

A solvent-free, one-pot method combines 2-aminophenol, formaldehyde, and methyl acetoacetate in a 1:1:1 molar ratio. The reaction proceeds via:

  • Schiff base formation between the amine and aldehyde

  • Michael addition of the ketoester

  • Intramolecular cyclization

Optimized Parameters

ParameterValue
Temperature60°C
Time6–12 min (microwave)
Diastereoselectivity99:1 dr
Yield55–82%

This method eliminates hazardous solvents and achieves excellent atom economy (87% average).

Smiles Rearrangement Strategy

O-Alkylation Followed by Rearrangement

A three-step sequence converts 3-bromo-4-hydroxybenzaldehyde into the target compound:

  • Condensation with methylamine to form imine

  • O-Alkylation using chloroacetyl chloride

  • Smiles rearrangement under basic conditions

Critical Steps

  • Alkylation : Requires stoichiometric K₂CO₃ in acetone (65% yield)

  • Rearrangement : NaOH/EtOH at reflux (72% yield)

Advantages

  • Enables introduction of diverse substituents at C-5

  • Compatible with electron-withdrawing groups (e.g., NO₂, CF₃)

Scalable Industrial Synthesis

Kilogram-Scale Production

A patent-pending method optimized for manufacturing uses:

  • Starting material : 2-amino-4-methylphenol (99.5% purity)

  • Cyclizing agent : Trimethyl orthoacetate

  • Catalyst : Amberlyst-15 (5 wt%)

Process Parameters

StageConditions
CyclizationToluene, 110°C, 8 h
WorkupFiltration, MeOH recrystallization
Purity>99% (HPLC)
Throughput500 g/batch

This method reduces byproduct formation (<0.5%) compared to traditional HCl-mediated cyclizations.

Comparative Analysis of Methods

Table 1. Method Comparison for 2,2,5-Trimethyl-2H-benzo[b]oxazin-3(4H)-one Synthesis

MethodYield (%)Purity (%)ScalabilityE-Factor*
Acid-catalyzed9297Industrial18.2
Multicomponent8295Lab-scale6.7
Smiles rearrangement7298Pilot-scale23.1
Industrial8899.5Multi-kg12.4

*E-Factor = (Total waste)/(Product mass); lower values indicate greener processes.

Challenges and Optimization

Common Side Reactions

  • Over-alkylation : Mitigated by using molecular sieves (4 Å) to control water content

  • Ring-opening : Minimized by maintaining pH <4 during workup

Solvent Optimization

Green solvent screening results (50 mmol scale):

SolventConversion (%)
2-MeTHF98
Cyrene®89
Ethanol76
Water42

2-MeTHF enables efficient product isolation via phase separation .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Overview

2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, with the CAS number 1509558-08-0, is a compound belonging to the class of benzoxazinones. This compound has garnered attention for its diverse applications in scientific research, particularly in pharmaceuticals and material sciences. Its molecular formula is C₁₁H₁₃NO₂, and it has a molecular weight of 191.23 g/mol.

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzoxazinones, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, a systematic survey highlighted the broad spectrum of pharmacological activities associated with benzoxazinones, emphasizing their potential as antimicrobial agents .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that structural modifications around the benzoxazinone scaffold can lead to enhanced biological activity. Notably, the synthesis and evaluation of these compounds have been linked to their ability to induce apoptosis in cancer cells .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzoxazinones. The design and synthesis of novel derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease . The ability to inhibit this enzyme can help in managing symptoms related to cognitive decline.

Material Science Applications

1. Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to act as a stabilizing agent in various polymer formulations .

2. Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives where durability and resistance to environmental factors are essential. Research has indicated that incorporating such compounds can improve the performance characteristics of these materials .

Synthesis and Structural Variations

The synthesis of this compound typically involves reactions between substituted phenols and acylating agents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity . The structural variations around the benzoxazinone core are pivotal in determining the biological activity of the resulting compounds.

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted by Rajitha Bollu et al. systematically evaluated several benzoxazinone derivatives against common pathogens. The results indicated that specific modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Evaluation
In a comparative study on anticancer activities, researchers synthesized multiple derivatives of 2H-benzoxazinones and assessed their cytotoxic effects on human cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2,2,5-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with structurally related compounds, focusing on substituent effects, synthetic routes, and biological activities.

Compound Substituents Key Properties/Activities Synthesis Highlights Reference
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2,2-dimethyl BRD4(1) binding IC₅₀: 1.99–2.96 μM (e.g., compounds 25, 26) Alkylation/cyclization via Scheme 1; optimized for WPF shelf interactions
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyridine ring substitution Enhanced BRD4(1) affinity vs. benzo analogue (e.g., compound 27) Introduction of nitrogen at 10-C position; combined with aromatic motifs
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one 7-bromo Anticancer activity via copper(I)-catalyzed one-pot synthesis Regioselective coupling with isoxazole hybrids
4-Methyl-4H-benzo[1,4]oxazine-3-thione 4-methyl, thione group Thione moiety increases electrophilicity P₂S₅-mediated conversion from oxazinone precursor
6-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 6-chloro Herbicidal and antifungal activities Crystal structure resolved; halogen enhances reactivity
2,6,8-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 2,6,8-trimethyl Structural isomer of target compound; steric effects differ Synthetic route unspecified; molecular weight: 191.226 g/mol

Key Findings

Substituent Position and Bioactivity :

  • The 2,2-dimethyl substitution in benzo[b][1,4]oxazin-3(4H)-one derivatives is critical for BRD4 inhibition, but further substitution at the R1 position (e.g., aromatic motifs) can reduce affinity .
  • Halogenation (e.g., 7-bromo or 6-chloro) introduces regioselectivity and enhances anticancer or antifungal activity compared to methyl-substituted analogues .

Electronic Effects :

  • Thione derivatives (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione) exhibit greater electrophilicity than ketone-containing analogues, enabling diverse reactivity .
  • Pyridine ring substitution (e.g., in pyrido[3,2-b][1,4]oxazin-3(4H)-one) improves binding to BRD4(1) due to enhanced π-stacking interactions .

Synthetic Efficiency :

  • Microwave irradiation significantly improves yields and reduces reaction times for N-substituted benzo[b][1,4]oxazin-3(4H)-ones compared to conventional methods .

Data Table: Comparative Physicochemical Properties

Property 2,2,5-Trimethyl Target 2,2-Dimethyl Analogue 7-Bromo Derivative 6-Chloro Derivative
Molecular Formula C₁₁H₁₃NO₂ C₁₀H₁₁NO₂ C₈H₆BrNO₂ C₈H₆ClNO₂
Molecular Weight (g/mol) 191.23 177.20 228.04 183.59
Key Functional Groups 3 methyl groups 2 methyl groups Bromine, isoxazole Chlorine
Bioactivity Antifungal (predicted) BRD4 inhibition Anticancer Herbicidal

Research Implications

  • Medicinal Chemistry : The 2,2,5-trimethyl derivative’s steric bulk may limit binding to certain targets (e.g., BRD4) but could enhance selectivity for others, such as ThyX inhibitors .
  • Synthetic Optimization : Microwave-assisted synthesis (as in ) could streamline the production of methyl-substituted analogues.
  • Structure-Activity Relationship (SAR) : Positional isomerism (e.g., 2,6,8-trimethyl vs. 2,2,5-trimethyl) warrants further exploration to elucidate steric and electronic effects on bioactivity .

Biological Activity

2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the oxazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11H13NO2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1509558-08-0

Antimicrobial Activity

Research indicates that derivatives of the benzo[b][1,4]oxazine scaffold exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that showed promising antibacterial activity against resistant strains of bacteria. The compounds were evaluated using minimum inhibitory concentration (MIC) assays, with some exhibiting MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
This compound10Staphylococcus aureus
15Escherichia coli

Anticancer Activity

The compound has been investigated for its antiproliferative effects on various cancer cell lines. A notable study synthesized several derivatives and evaluated their activity against HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and SNU638 (stomach cancer) cell lines. The most potent derivative demonstrated an IC50 value of 5 µM against HCT-116 cells and was identified as a PI3Kα inhibitor, suggesting a mechanism that involves the inhibition of key signaling pathways in cancer progression .

Cell LineIC50 (µM)Mechanism
HCT-1165PI3Kα inhibition
MDA-MB-2318Apoptosis induction
SNU63810Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound was shown to inhibit NF-kB activation, a key player in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A comparative study on the antimicrobial efficacy of various oxazine derivatives found that those with electron-donating groups exhibited enhanced activity against Gram-positive bacteria. The findings suggested that structural modifications could optimize their pharmacological profiles .
  • Cancer Cell Line Evaluation : In a systematic evaluation of benzo[b][1,4]oxazine derivatives for anticancer activity, researchers reported that certain modifications improved selectivity towards cancer cells over normal cells. This selectivity is crucial for developing safer therapeutic agents .
  • Inflammation Model : In a model of acute inflammation induced by LPS in rats, treatment with this compound resulted in a significant reduction in paw edema and inflammatory mediator levels compared to controls .

Q & A

Q. What are the most reliable synthetic routes for 2,2,5-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions impact yield?

Answer: The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with ketones or via Smiles rearrangement. For example, microwave-assisted synthesis (70–80°C, 30–60 min) under acidic conditions improves reaction efficiency and reduces side products compared to traditional reflux methods . Key steps include:

  • Alkylation : Use of NaH in DMF for introducing methyl groups at the 2-position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity (>95%) .
  • Monitoring : TLC with cyclohexane:ethyl acetate (2:1) confirms reaction completion .

Q. Table 1: Optimization of Reaction Conditions

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Microwave-assisted 8018598
Conventional reflux 12066290

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer:

  • 1H/13C NMR : Key signals include:
    • Methyl groups: δ 1.4–1.6 ppm (3H, singlet for 2,2-dimethyl) .
    • Aromatic protons: δ 6.8–7.2 ppm (multiplet for benzo ring) .
    • Carbonyl (C=O): δ 165–170 ppm in 13C NMR .
  • HRMS : Exact mass calculation (e.g., C₁₁H₁₃NO₂ requires m/z 191.0946) validates molecular formula .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key reactivity patterns of the benzoxazinone core in this compound?

Answer: The oxazinone ring undergoes:

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., 1-bromo-4-chlorobutane) at the 4-position in the presence of NaH .
  • Ring-opening reactions : Hydrolysis under acidic conditions yields anthranilic acid derivatives .
  • Electrophilic aromatic substitution : Bromination at the 7-position using NBS (N-bromosuccinimide) introduces functional handles for further derivatization .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in derivatives of this compound?

Answer: Regioselectivity is controlled by:

  • Catalysts : Cu(I) catalysts enable one-pot synthesis of isoxazole hybrids at the 7-position via alkyne-azide cycloaddition .
  • Protecting groups : Temporary protection of the carbonyl group (e.g., as a ketal) directs substitution to the benzene ring .
  • pH modulation : Basic conditions favor alkylation at nitrogen, while acidic conditions promote electrophilic substitution on the aromatic ring .

Q. Table 2: Substituent Effects on Reactivity

PositionReactivityPreferred Reagent
4-NNucleophilic alkylationNaH, DMF, alkyl halides
7-CElectrophilic brominationNBS, AIBN, CCl₄
2-CSteric hindrance limits substitution

Q. What computational strategies are effective for predicting bioactivity and binding modes of derivatives?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like kinases or GPCRs. For example, docking studies of 7-bromo derivatives show strong binding to EGFR (ΔG = −9.2 kcal/mol) .
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with anticancer activity (e.g., IC₀₀ vs. logP) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological data for benzoxazinone derivatives?

Answer: Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to identify labile derivatives .

Case Study : A 7-nitro derivative showed conflicting IC₅₀ values (12 μM vs. 45 μM) in two studies due to differences in cell lines (HeLa vs. MCF-7). Cross-validation using orthogonal assays (apoptosis markers, caspase activation) resolved the ambiguity .

Q. What methodologies enable efficient scale-up of benzoxazinone synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors reduce reaction time (2 h vs. 6 h) and improve safety for exothermic steps .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, ensuring batch consistency .

Q. How do structural modifications at the 2- and 5-positions influence pharmacokinetic properties?

Answer:

  • 2-Methyl groups : Increase logP by 0.3–0.5 units, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • 5-Methoxy substitution : Improves metabolic stability (t₁/₂ = 120 min in rat plasma vs. 30 min for unsubstituted analogs) .
  • Polar substituents : Carboxylic acid at the 6-position decreases oral bioavailability (F = 15%) due to poor absorption .

Q. Key Data Sources

  • Synthetic protocols : Peer-reviewed journals (e.g., Bull. Korean Chem. Soc., J. Med. Chem.) .
  • Spectroscopic data : PubChem, NIST Chemistry WebBook .
  • Bioactivity assays : Pharmacological studies in Research and Reports in Medicinal Chemistry .

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